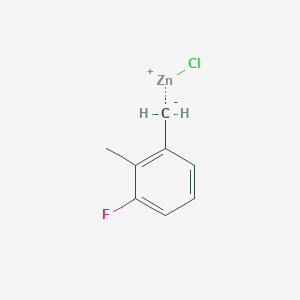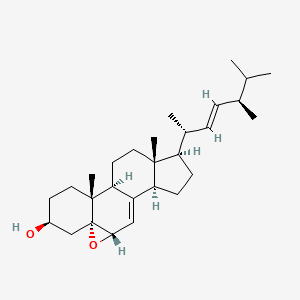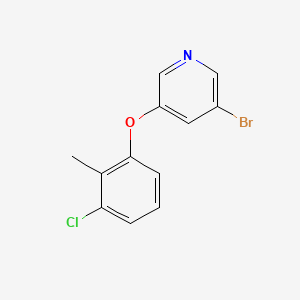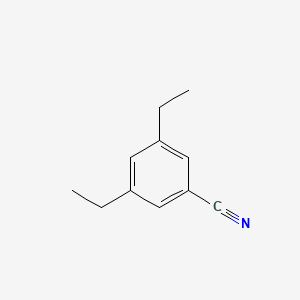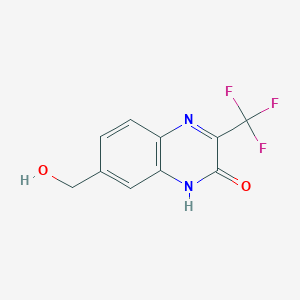
7-(Hydroxymethyl)-3-(trifluoromethyl)quinoxalin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(Hydroxymethyl)-3-(trifluoromethyl)quinoxalin-2(1H)-one is a quinoxaline derivative known for its diverse biological activities and chemical properties. Quinoxaline compounds have been extensively studied due to their wide range of physicochemical and biological activities, making them valuable in various fields such as medicinal chemistry, materials science, and organic synthesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Hydroxymethyl)-3-(trifluoromethyl)quinoxalin-2(1H)-one typically involves the functionalization of quinoxalin-2(1H)-one derivatives. One common method is the direct C3-functionalization via C–H bond activation, which has been shown to be effective for introducing various functional groups . This method often employs palladium or copper catalysts under mild conditions to achieve high yields.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring environmental sustainability, would likely apply.
Analyse Chemischer Reaktionen
Types of Reactions
7-(Hydroxymethyl)-3-(trifluoromethyl)quinoxalin-2(1H)-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The quinoxaline ring can be reduced under specific conditions to yield dihydroquinoxaline derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dihydroquinoxaline derivatives.
Substitution: Formation of substituted quinoxaline derivatives.
Wissenschaftliche Forschungsanwendungen
7-(Hydroxymethyl)-3-(trifluoromethyl)quinoxalin-2(1H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 7-(Hydroxymethyl)-3-(trifluoromethyl)quinoxalin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinoxalin-2(1H)-one: The parent compound, known for its diverse biological activities.
3-(Trifluoromethyl)quinoxalin-2(1H)-one: Similar structure but lacks the hydroxymethyl group.
7-(Hydroxymethyl)quinoxalin-2(1H)-one: Similar structure but lacks the trifluoromethyl group.
Uniqueness
7-(Hydroxymethyl)-3-(trifluoromethyl)quinoxalin-2(1H)-one is unique due to the presence of both the hydroxymethyl and trifluoromethyl groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C10H7F3N2O2 |
|---|---|
Molekulargewicht |
244.17 g/mol |
IUPAC-Name |
7-(hydroxymethyl)-3-(trifluoromethyl)-1H-quinoxalin-2-one |
InChI |
InChI=1S/C10H7F3N2O2/c11-10(12,13)8-9(17)15-7-3-5(4-16)1-2-6(7)14-8/h1-3,16H,4H2,(H,15,17) |
InChI-Schlüssel |
QSADNPYBNHWFQD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1CO)NC(=O)C(=N2)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![disodium;[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl] phosphate](/img/structure/B13915664.png)
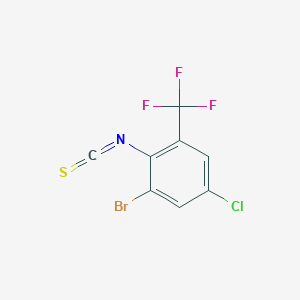
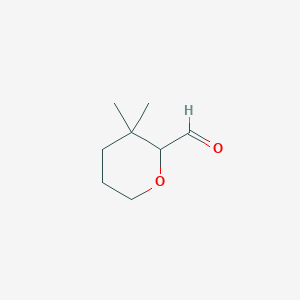

![(3aS,6R,6aS)-6-(Hydroxymethyl)-2,2-dimethyltetrahydro-4H-[1,3]dioxolo[4,5-c]pyrrol-4-one](/img/structure/B13915693.png)

![6-Bromo-8-iodo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13915706.png)
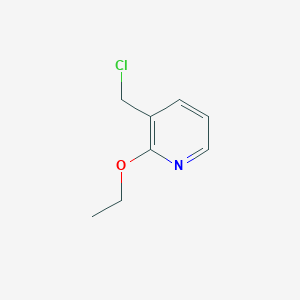
![6-Chloro-1,2,4-triazolo[4,3-a]pyridin-8-amine](/img/structure/B13915715.png)
